molecular formula C32H46O4 B14576995 1,1'-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) CAS No. 61621-79-2

1,1'-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene)

Cat. No.: B14576995
CAS No.: 61621-79-2
M. Wt: 494.7 g/mol
InChI Key: LOSVCFLFIKXGKM-UHFFFAOYSA-N
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Description

1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) is a chemical compound with the molecular formula C32H46O4 It is characterized by the presence of a hexadec-8-yne backbone with two 3,5-dimethoxybenzene groups attached at either end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) typically involves the coupling of 3,5-dimethoxybenzene derivatives with a hexadec-8-yne precursor. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.

Scientific Research Applications

1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes, altering their properties and affecting cellular processes. The molecular targets and pathways involved would vary based on the context of its use, such as drug delivery or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Hexadecane-1,16-diyl)bis(3,5-dimethoxybenzene): Similar structure but with a saturated hexadecane backbone.

    1,1’-(1,5-Hexadiene-1,6-diyl)bis(3,5-dimethoxybenzene): Contains a hexadiene backbone instead of a hexadec-8-yne backbone.

Uniqueness

1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) is unique due to its alkyne backbone, which imparts distinct chemical reactivity and physical properties compared to its saturated or diene counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61621-79-2

Molecular Formula

C32H46O4

Molecular Weight

494.7 g/mol

IUPAC Name

1-[16-(3,5-dimethoxyphenyl)hexadec-8-ynyl]-3,5-dimethoxybenzene

InChI

InChI=1S/C32H46O4/c1-33-29-21-27(22-30(25-29)34-2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-28-23-31(35-3)26-32(24-28)36-4/h21-26H,7-20H2,1-4H3

InChI Key

LOSVCFLFIKXGKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCCCCCC#CCCCCCCCC2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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